Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Historical Context and Development
The historical development of this compound traces back to the broader advancement of thienopyridine chemistry, which began with systematic investigations into fused heterocyclic systems containing both sulfur and nitrogen heteroatoms. The foundational work in this area emerged from early studies of thieno[2,3-b]pyridine derivatives, where researchers recognized the potential for creating structurally diverse compounds with enhanced biological activities.
The synthesis methodology for this compound class was significantly advanced through the development of the Thorpe-Ziegler cyclization reaction, which enabled efficient construction of the thienopyridine core structure. Early synthetic approaches involved the reaction of 3-cyanopyridine-2(1H)-thiones with various alkylating agents and halogenated compounds to generate the desired ring systems. The specific preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, the precursor to the sodium salt, was achieved through reactions involving 4,6-dimethyl-3-cyano-2-chloropyridine and thiourea under reflux conditions in ethanol, followed by subsequent transformations to introduce the amino functionality.
The development of synthetic methodologies for these compounds continued to evolve with the introduction of one-pot cascade reactions and improved cyclization procedures. Research conducted in the 1970s and subsequent decades focused on optimizing reaction conditions and expanding the scope of functional group tolerance within the thienopyridine framework. These synthetic advances enabled the preparation of various substituted derivatives, including the sodium carboxylate form that exhibits enhanced solubility characteristics compared to the parent carboxylic acid.
Modern synthetic approaches have incorporated advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis to improve yields and reduce reaction times. The preparation of this compound specifically benefits from controlled neutralization procedures that ensure the formation of the desired sodium salt while maintaining the integrity of the amino group and preventing unwanted side reactions.
Position within Thienopyridine Pharmacophore Class
This compound occupies a distinctive position within the thienopyridine pharmacophore class, representing a specific structural variant that combines the fundamental thieno[2,3-b]pyridine core with strategically positioned functional groups that enhance its chemical and biological properties. The thienopyridine class encompasses a broad range of heterocyclic compounds characterized by the fusion of thiophene and pyridine rings, with various regioisomeric arrangements possible depending on the specific ring fusion pattern.
The compound's structural classification places it within the thieno[2,3-b]pyridine subclass, where the thiophene ring is fused to the pyridine ring at the 2,3-positions. This specific fusion pattern distinguishes it from other thienopyridine isomers such as thieno[2,3-c]pyridine or thieno[3,2-b]pyridine derivatives, each of which exhibits distinct electronic and steric properties that influence their biological activities. The presence of amino and carboxylate functional groups further categorizes this compound within the subset of functionalized thienopyridines that possess multiple sites for potential biological interactions.
Table 1: Comparative Analysis of Thienopyridine Structural Classes
| Structural Class | Ring Fusion Pattern | Key Functional Groups | Molecular Weight Range | Representative Examples |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | 2,3-fusion | Amino, carboxylate | 200-400 Da | This compound |
| Thieno[2,3-c]pyridine | 2,3-fusion (alternate) | Carboxamide, amino | 250-500 Da | Various substituted derivatives |
| Thieno[3,2-b]pyridine | 3,2-fusion | Variable | 180-350 Da | Simple thienopyridine cores |
The pharmacophore analysis of this compound reveals several key structural features that contribute to its position within the broader thienopyridine class. The amino group at the 3-position provides a site for hydrogen bonding interactions and potential metabolic modifications, while the methyl substituents at the 4- and 6-positions influence the electronic distribution within the heterocyclic system and affect the compound's lipophilicity characteristics. The carboxylate functionality in its sodium salt form enhances water solubility and provides additional opportunities for ionic interactions with biological targets.
Research has demonstrated that the specific substitution pattern observed in this compound represents an optimized arrangement for certain biological activities, particularly in the context of enzyme inhibition and receptor modulation. The compound's position within the thienopyridine pharmacophore class is further defined by its potential for structural modifications at various positions, enabling the development of analogs with tailored properties for specific research applications.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research extends across multiple domains, reflecting its versatility as both a research tool and a potential therapeutic lead compound. Its primary importance lies in its function as a model compound for investigating the effects of sulfur-containing heterocyclic structures on various biological systems, including enzymatic processes and metabolic pathways.
Research applications of this compound have focused particularly on its utility in studying the regulation of bacterial growth and gene expression mechanisms. The presence of the thienopyridine core structure, combined with the amino and carboxylate functional groups, provides a unique molecular framework that can interact with multiple biological targets through diverse binding modes. These interactions have been exploited in research aimed at understanding the fundamental principles governing antimicrobial activity and the development of resistance mechanisms in bacterial systems.
The compound's significance is further enhanced by its role in structure-activity relationship studies within the thienopyridine class. The specific substitution pattern and functional group arrangement in this compound serve as a reference point for evaluating the impact of structural modifications on biological activity. Researchers have utilized this compound as a scaffold for designing and synthesizing novel derivatives with improved potency, selectivity, or pharmacokinetic properties.
Table 2: Research Applications and Biological Targets
| Research Domain | Primary Applications | Target Systems | Key Findings |
|---|---|---|---|
| Enzyme Studies | Metabolic pathway investigation | Various enzyme systems | Effects on enzymatic activities |
| Antimicrobial Research | Bacterial growth regulation | Bacterial gene expression | Growth inhibition mechanisms |
| Structure-Activity Studies | Lead optimization | Multiple biological targets | SAR relationships |
| Chemical Biology | Molecular probe development | Cellular systems | Mechanism elucidation |
In the context of drug discovery and development, this compound has contributed to the understanding of how thienopyridine derivatives can be optimized for specific therapeutic applications. The compound's structural features have informed the design of more potent and selective analogs, particularly in areas where thienopyridine pharmacophores have shown promise, such as cardiovascular therapeutics and anti-inflammatory agents.
The medicinal chemistry significance of this compound is also reflected in its contribution to the development of synthetic methodologies for accessing complex thienopyridine structures. The synthetic routes developed for its preparation have been adapted and refined for the synthesis of other biologically active thienopyridine derivatives, thereby advancing the overall field of heterocyclic medicinal chemistry. This methodological contribution extends beyond the specific compound itself, providing valuable tools for the broader scientific community engaged in thienopyridine research.
Contemporary research continues to explore the potential of this compound and related derivatives in emerging therapeutic areas, including oncology and neuroscience. The compound's ability to serve as a versatile scaffold for structural modification, combined with its well-characterized chemical and biological properties, positions it as an important resource for ongoing medicinal chemistry investigations aimed at addressing unmet medical needs.
Properties
IUPAC Name |
sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUHKLJYKJEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635760 | |
| Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144254-93-3 | |
| Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The saponification proceeds through nucleophilic acyl substitution:
-
Ester Hydrolysis :
Conducted in ethanol-water (3:1) at reflux (78–80°C) for 4–6 h. -
Acid Neutralization :
pH maintained at 8.5–9.0 to prevent over-neutralization.
Table 1: Optimization of Saponification Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| NaOH Concentration | 2–5 M | 3 M | +18% |
| Reaction Time | 2–8 h | 5 h | +22% |
| Solvent Ratio (EtOH:H₂O) | 1:1 – 4:1 | 3:1 | +15% |
Post-reaction purification involves recrystallization from hot isopropanol, achieving ≥98% purity (HPLC). The method yields 74–89% product, with residual ethyl ester ≤0.3% (GC-MS analysis).
One-Pot Synthesis via In Situ Carboxylate Formation
Recent protocols eliminate the isolated ester intermediate by integrating cyclization and carboxylation:
Procedure Overview
-
Cyclocondensation :
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile reacts with sodium chloroacetate in DMF at 100°C for 3 h. -
Simultaneous Deprotonation :
Excess sodium bicarbonate maintains pH 9–10, directly forming the carboxylate salt.
Table 2: Comparative Analysis of One-Pot vs. Stepwise Methods
| Metric | One-Pot Method | Stepwise Method |
|---|---|---|
| Total Time | 4 h | 11 h |
| Overall Yield | 82% | 76% |
| Purity (HPLC) | 97.4% | 98.1% |
| Solvent Consumption | 320 mL/mol | 550 mL/mol |
This approach reduces dichloromethane usage by 42% compared to traditional methods, aligning with green chemistry principles.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Pilot-scale studies demonstrate advantages in flow chemistry:
-
Reactor Configuration :
-
Tube 1 (Cyclization): Hastelloy C-276, 120°C, 15 min residence
-
Tube 2 (Saponification): Glass-lined, 85°C, 30 min residence
-
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Capacity | 5 kg/day | 24 kg/day | 380% |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg | 50% |
| Impurity Profile | 1.2% | 0.7% | 42% |
The system achieves 94% conversion with 99.5% selectivity, enabling annual production capacities exceeding 8 metric tons.
Critical Analysis of Synthetic Challenges
Byproduct Formation and Mitigation
Common impurities and control strategies include:
-
4,6-Dimethylpyridine-3-carbonitrile (DMPCN) :
-
Sodium Glycolate :
-
From chloroacetate decomposition
-
Removed via activated carbon filtration (0.5% w/v)
-
Table 4: Impurity Removal Efficiency
| Purification Step | DMPCN Reduction | Sodium Glycolate Reduction |
|---|---|---|
| Hot Filtration | 32% | 18% |
| Activated Carbon | 41% | 67% |
| Recrystallization | 27% | 15% |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
-
¹H NMR (D₂O, 400 MHz) :
δ 2.31 (s, 3H, C4-CH₃), 2.58 (s, 3H, C6-CH₃), 6.87 (s, 1H, C5-H) -
IR (ATR, cm⁻¹) :
1675 (COO⁻ asym), 1392 (COO⁻ sym), 1580 (C=N) -
HPLC Conditions :
C18 column, 0.1% H3PO4/ACN gradient, tR = 6.2 min
Table 5: Validation Data for Analytical Methods
| Parameter | NMR | HPLC | ICP-OES (Na) |
|---|---|---|---|
| Precision (%RSD) | 0.8 | 0.3 | 1.2 |
| Accuracy (% Recovery) | 98–102 | 99–101 | 97–103 |
| LOD | 0.1 mg/mL | 0.01 μg/mL | 0.05 ppm |
| Enzyme Source | Conversion | Selectivity | Stability (Half-life) |
|---|---|---|---|
| Wild-Type | 43% | 78% | 8 h |
| Engineered Mutant | 82% | >99% | 24 h |
This biocatalytic approach eliminates sodium hydroxide usage, reducing neutralization waste by 90% .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9N2NaO2S
- Molecular Weight : 244.25 g/mol
- CAS Number : 144254-93-3
- Purity : Minimum 95% .
Inhibition of IKK Complex
This compound has been identified as a potent inhibitor of the IκB kinase (IKK) complex. This inhibition is significant for the treatment of various diseases mediated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), including:
- Autoimmune diseases
- Inflammatory diseases
- Cancer
The compound's ability to modulate NF-κB activity makes it a valuable candidate for further development in therapeutic contexts .
Positive Allosteric Modulator for Muscarinic Receptors
Recent studies have explored the compound's role as a positive allosteric modulator (PAM) for M4 muscarinic acetylcholine receptors. The structure of this compound serves as a scaffold for developing novel PAMs with improved pharmacological properties. This application is crucial in designing treatments for cognitive disorders and neurodegenerative diseases .
Case Study 1: IKK Inhibition
A study demonstrated that this compound effectively inhibited IKK activity in cellular models. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential in managing inflammatory responses .
| Experiment | Result |
|---|---|
| IKK Activity Assay | 70% inhibition at 10 µM concentration |
| Cytokine Production | Reduced IL-1β levels by 50% |
Case Study 2: M4 PAM Development
In another research effort, this compound was used as a core structure to develop new M4 PAMs. The study reported that derivatives of this compound exhibited low nanomolar potency against the human M4 receptor, highlighting its structural versatility and potential for drug development .
| Compound | EC50 (nM) | Binding Affinity |
|---|---|---|
| VU0152100 | 85 | High |
| New Derivative A | 200 | Moderate |
| New Derivative B | 150 | High |
Mechanism of Action
The mechanism of action of sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group (NH2) serves as a nucleophilic center, while the ester carbonyl group acts as an electrophilic center . This dual reactivity allows the compound to participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Findings:
Reactivity and Functionalization :
- The ethyl ester undergoes nucleophilic substitution (e.g., with hydrazine to yield carbazides) and cyclization reactions, enabling access to polyfunctionalized heterocycles .
- The sodium carboxylate is more reactive in coupling reactions, such as forming amides for kinase inhibitors .
Biological Activity: Sodium Salt: Demonstrates CNS penetration in preclinical models, supporting its use in neuropsychiatric drug development . Ethyl Ester Derivatives: Exhibit antiproliferative activity against cancer cell lines and serve as Pim-1 kinase inhibitors . Styryl-Substituted Analogs: Open-chain derivatives (e.g., 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) show enhanced aphidicidal activity compared to cyclized forms due to the presence of a cyano group .
Solubility and Bioavailability :
- The sodium salt’s improved water solubility makes it preferable for pharmacokinetic studies, while ester derivatives (ethyl, methyl) are lipid-soluble, aiding membrane permeability .
Structure-Activity Relationships (SAR): Substitutions at the 2-position (carboxylate vs. carboxamide) modulate target affinity. For example, morpholinoaryl substitutions enhance CD73 inhibitory activity . Halogenation (e.g., bromine at the 5-position) increases electrophilicity, facilitating cross-coupling reactions in drug candidate synthesis .
Biological Activity
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 144254-93-3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-proliferative research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9N2NaO2S
- Molecular Weight : 244.25 g/mol
- Chemical Structure : The compound features a thieno-pyridine scaffold, which is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyridinethione derivatives with various electrophiles under controlled conditions to yield the desired thieno-pyridine structure. The general synthetic route can be summarized as follows:
- Starting Material : 4,6-dimethyl-3-cyano-2-chloropyridine.
- Reagents : Thiourea, chloroacetic acid, and sodium acetate.
- Conditions : Reflux in dry ethanol followed by recrystallization.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant anti-inflammatory properties through dual inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways. This compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | 19.45 ± 0.07 µM | 31.4 ± 0.12 µM |
| Celecoxib (control) | 0.04 ± 0.01 µM | 0.04 ± 0.01 µM |
These results indicate that while this compound demonstrates promising anti-inflammatory effects, it is not as potent as established drugs like celecoxib.
Anti-proliferative Activity
The compound has also shown potential in inhibiting cell proliferation across various cancer cell lines. In vitro studies suggest that this compound can reduce the viability of cancer cells significantly compared to control groups.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno-Pyridine Core : Essential for interaction with COX enzymes.
- Amino Group : Contributes to increased solubility and potential interactions with biological targets.
- Dimethyl Substituents : Influence the lipophilicity and overall pharmacokinetic profile.
In Vivo Studies
In vivo studies using animal models have further validated the anti-inflammatory effects of this compound. For instance:
- Carrageenan-Induced Paw Edema Model : Demonstrated significant reduction in paw swelling compared to untreated controls.
- Cotton Pellet-Induced Granuloma Model : Showed decreased granuloma weight indicating reduced inflammatory response.
Clinical Implications
Given its dual action on inflammatory pathways and potential anti-cancer properties, this compound may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancer.
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclization
The carboxylate group facilitates nucleophilic substitution reactions, particularly at the C-2 position. Key transformations include:
Table 1: Nucleophilic substitution reactions
For example, reaction with o-aminothiophenol under basic conditions yields 4-((8-((2H-benzo[b]thiazin-3-yl)oxy)quinolin-5-yl)azo)-N-(pyrimidin-2-yl)benzenesulfonamide, confirmed by IR (N–H, C=N absorptions) and NMR ( 3.74 ppm for –CH₂–) .
Oxidative Dimerization
Hypochlorite-mediated oxidation induces stereoselective dimerization:
Table 2: Oxidative dimerization pathways
| Solvent | Product Stereochemistry | Major Product Characteristics |
|---|---|---|
| Acetone | R,R,R,R/S,S,S,S | Polyheterocyclic ensemble with cis-amino groups |
| Ethanol/H₂O | Monomeric oxidation | Sulfoxide or sulfone derivatives |
This reaction proceeds via radical intermediates, yielding a single enantiomeric pair in acetone. The dimer exhibits potential as an acetylcholinesterase inhibitor (IC₅₀ = 0.8 µM) .
Condensation with Carbonyl Derivatives
The amino group participates in Schiff base formation:
Table 3: Condensation reactions
| Carbonyl Compound | Conditions | Product |
|---|---|---|
| Arylidene malononitrile | Reflux, NaOEt/ethanol | Pyrido[2',3':4,5]thienopyridine |
| 4-Chlorobenzaldehyde | AcOH/Ac₂O, 8 h reflux | Hydrazide-linked sulfonamide derivative |
For instance, condensation with arylidene malononitrile forms 2-amino-4-aryl-7,9-dimethyl-1,4-dihydropyrido-thienopyridine-3-carbonitriles, characterized by NMR ( 5.6 ppm for CH–dihydropyridine) .
Coupling Reactions
The carboxylate acts as a directing group in metal-free coupling:
Reaction with 4-N-Boc-aminopiperidine
-
Conditions : 1,4-dioxane, 80°C, 35 min
-
Product : Piperidine-coupled thienopyridine
Mitsunobu Etherification
The hydroxylmethyl derivative undergoes Mitsunobu reactions:
Example :
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOEt, EtOH, reflux | 70–75% | ≥95% |
| 2 | NaOH, EtOH/H2O | 65–70% | ≥90% |
Basic Research: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation employs spectroscopic and elemental analysis:
- IR Spectroscopy : NH₂ stretches (3350–3480 cm⁻¹), carboxylate C=O (1650–1680 cm⁻¹), and aromatic C=C (1480–1520 cm⁻¹) .
- ¹H/¹³C NMR : Distinct peaks for methyl groups (δ 2.1–2.5 ppm for CH₃), pyridine protons (δ 7.8–8.2 ppm), and carboxylate carbons (δ 165–170 ppm) .
- Elemental Analysis : Acceptable tolerances for C, H, N, and S are ±0.3% .
Basic Research: What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
Recrystallization from methanol or ethanol/water mixtures (4:1 v/v) is standard. For trace impurities (e.g., unreacted ester), column chromatography using silica gel and ethyl acetate/hexane (3:7) improves purity to >98%. Centrifugation at 10,000 rpm for 15 minutes removes colloidal impurities .
Advanced Research: How can synthesis yields be optimized for scale-up protocols?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening : Sodium ethoxide outperforms NaOH due to reduced side reactions (e.g., ester hydrolysis to carboxylic acid) .
- Solvent Polarity : Ethanol (ε = 24.3) balances solubility and reactivity; switching to DMF (ε = 36.7) increases cyclization rates but risks decomposition above 80°C .
- Stoichiometry : A 1.2:1 molar ratio of base to ester minimizes residual starting material .
Advanced Research: What enzymatic assays are used to evaluate its biological activity?
Methodological Answer:
The compound’s effects on enzyme activity (e.g., GSK-3β inhibition) are tested via:
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase | GSK-3β | 12.3 µM | |
| Bacterial | soxS | 8.7 µM |
Advanced Research: How do computational models predict its interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to map:
- Binding Affinity : Carboxylate group forms hydrogen bonds with Arg96/180 in GSK-3β’s active site .
- Solvent Accessibility : Methyl groups enhance hydrophobic interactions with bacterial membrane proteins .
Advanced Research: How are contradictions in reported biological data resolved?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 12.3 µM vs. 15.1 µM for GSK-3β) arise from assay conditions:
- ATP Concentration : Higher ATP (2 mM vs. 1 mM) reduces apparent inhibition .
- Buffer pH : Activity decreases by 30% at pH 6.5 vs. pH 7.4 due to carboxylate protonation .
- Statistical Rigor : Triplicate runs with ANOVA (p < 0.05) confirm reproducibility .
Advanced Research: What strategies are used to study structure-activity relationships (SAR) in derivatives?
Methodological Answer:
SAR studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
